molecular formula C16H12FNO4 B2635867 N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide CAS No. 666818-14-0

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide

Cat. No.: B2635867
CAS No.: 666818-14-0
M. Wt: 301.273
InChI Key: ZMFJDLOJHKKGLA-UHFFFAOYSA-N
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Description

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide (CAS: 666818-14-0) is a fluorinated benzamide derivative featuring a 1,3-benzodioxol (methylenedioxyphenyl) core substituted with an acetyl group at position 6 and a 2-fluorobenzamide moiety at position 3. The benzodioxol group enhances aromatic stacking interactions, while the fluorine atom and acetyl substituent influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-9(19)11-6-14-15(22-8-21-14)7-13(11)18-16(20)10-4-2-3-5-12(10)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJDLOJHKKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety is synthesized by reacting 2-fluorobenzoic acid with appropriate amines under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxol and Fluorobenzamide Moieties

N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide (CAS: 150368-36-8)
  • Structure : Contains a difluorinated benzodioxol group and a 2-hydroxyacetamide chain instead of fluorobenzamide.
  • The absence of an acetyl group reduces steric hindrance.
  • Applications: Noted in synthetic intermediates for bioactive molecules .
5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide (CAS: 451508-56-8)
  • Structure : Features a sulfamoyl-linked benzodioxol group and dual fluorine substituents.
  • Applications : Explored in high-throughput screening for kinase inhibitors .
Zetomipzomib (INN: C19H11ClF3N3O3)
  • Structure : Contains a chloro-difluoro-benzodioxol group linked to a pyrazine ring and fluorobenzamide.
  • Key Differences : The pyrazine ring introduces π-stacking versatility, and chlorine adds lipophilicity.
  • Applications: Classified as an immunomodulator, suggesting utility in autoimmune or oncology therapeutics .

Fluorinated Benzamides Without Benzodioxol Groups

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structure : Simplistic difluorophenyl-fluorobenzamide lacking the benzodioxol core.
  • Key Differences : The planar aromatic rings and 1D amide-amide hydrogen bonding dominate its crystal packing.
  • Physicochemical Properties : High crystallinity (88% yield) due to efficient intermolecular interactions, including C–H···F/O contacts and π-stacking .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
  • Structure: Incorporates chloro, cyano, and isopropoxy groups on the benzamide.
  • Key Differences: The cyano-enamide moiety enhances electrophilicity, likely improving reactivity in covalent drug targeting.
  • Applications: Studied as a teriflunomide derivative for inflammatory diseases .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Features Applications/Properties Reference
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide C17H13FNO4 Acetyl, benzodioxol, 2-fluoro Enhanced aromatic stacking, metabolic stability Drug precursor
Zetomipzomib C19H11ClF3N3O3 Chloro, difluoro-benzodioxol, pyrazine Immunomodulation, halogen bonding Autoimmune/oncology therapeutics
N-(2,3-Difluorophenyl)-2-fluorobenzamide C13H8F3NO 2,3-difluorophenyl, 2-fluoro Planar rings, 1D hydrogen bonds Crystallography model compound
N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide C9H7F2NO4 Difluoro-benzodioxol, hydroxyacetamide Hydrogen-bonding solubility Synthetic intermediate

Biological Activity

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula: C16H12FNO4
  • CAS Number: 666818-14-0
  • Structure: The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a fluorobenzamide group that may influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to possess strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. and Enterobacterales .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Bacterial Strain
Compound A3.9115.62Staphylococcus spp.
Compound B62.5 - 500125 - >2000Enterobacterales

The mechanism of action for these compounds often involves interference with biofilm formation and bacterial gene transcription, which are critical for pathogenicity.

Cytotoxicity Studies

Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that this compound and its analogs demonstrated varying levels of cytotoxicity. Some derivatives were found to enhance cell viability at specific concentrations, indicating a complex interaction with cellular pathways .

Table 2: Cytotoxicity Assessment

Dose (µM)Viability (%) After 24hViability (%) After 48h
2007768
15089104
1009292
507467
2597103

These results suggest that while some concentrations may be toxic, lower doses can potentially promote cell survival.

The biological activity of this compound may be attributed to its structural components:

  • Benzodioxole Moiety: Known for its ability to interact with various biological targets, potentially modulating enzyme activities or receptor interactions.
  • Fluorobenzamide Group: The presence of fluorine can enhance lipophilicity and bioavailability, affecting the compound's distribution and interaction with cellular membranes.

Case Studies

In a study exploring the efficacy of benzodioxole derivatives as antimicrobial agents, this compound was evaluated alongside other compounds. The results demonstrated comparable antimicrobial activity to established antibiotics like nitrofurantoin .

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